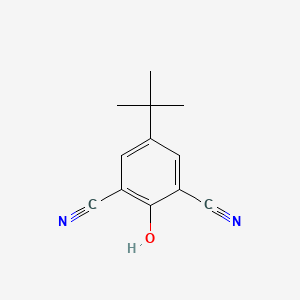

5-(Tert-butyl)-2-hydroxyisophthalonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butyl-2-hydroxybenzaldehyde is a 5-substituted 2-hydroxy aromatic aldehyde . It participates in the synthesis of Schiff base appended porphyrazine . The linear formula of this compound is (CH3)3CC6H3(OH)CHO .

Synthesis Analysis

5-tert-Butyl-2-hydroxybenzaldehyde may be used in the synthesis of the following organic ligands: 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone (THTB) and 4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol . A related compound, 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine, was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .

Molecular Structure Analysis

The molecular weight of 5-tert-Butyl-2-hydroxybenzaldehyde is 178.23 . The SMILES string of this compound is CC©©c1ccc(O)c(C=O)c1 .

Physical And Chemical Properties Analysis

The refractive index of 5-tert-Butyl-2-hydroxybenzaldehyde is 1.539 (lit.) . It has a boiling point of 251-252 °C/729 mmHg (lit.) and a density of 1.039 g/mL at 25 °C (lit.) .

Scientific Research Applications

Energy Storage Compound in Electrochemical Power Sources

Catechols and their derivatives, such as 5-(Tert-butyl)-2-hydroxyisophthalonitrile, attract great scientific interest due to their functional properties, including complexation, redox behavior, association ability, and antioxidant activity . They are considered promising energy storage compounds in different types of electrochemical power sources, such as metal-ion batteries or redox flow batteries .

Preparation of Sterically Hindered Sulfonated Catechol

The compound can be used in the preparation of the sterically hindered sulfonated catechol, namely the barium salt of 5-(tert-butyl)-2,3-dihydroxybenzenesulfonic acid . This procedure is green and atom-economic, providing the desired product in high yield after simple purification .

Interfacial Activity in Mixed Diluents Systems

5-(Tert-butyl)-2-hydroxyisophthalonitrile has been analyzed for its interfacial activity in systems containing toluene, octane, and their mixtures. The presence of toluene significantly alters the interfacial character, indicating potential applications in separation technologies and material sciences.

Photochemical and Thermal Rearrangements

The compound’s role in the photochemical and thermal rearrangement processes has been studied, providing insights into the stereoelectronic control theory and mechanisms underlying these transformations. This research could inform the development of new synthetic pathways in organic chemistry.

Solid Phase Extraction of Copper (II) Ions

Modified silica disks with 5-(Tert-butyl)-2-hydroxyisophthalonitrile have been employed for the efficient separation and pre-concentration of copper (II) ions. This method offers a promising approach for trace metal analysis in environmental samples, showcasing the compound’s utility in analytical chemistry.

Antioxidant Activity Studies

The synthesis and evaluation of derivatives bearing 5-(Tert-butyl)-2-hydroxyisophthalonitrile motifs have highlighted significant antioxidant properties. Such studies contribute to the understanding of antioxidant mechanisms and the development of novel antioxidants.

properties

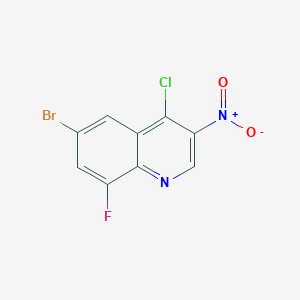

IUPAC Name |

5-tert-butyl-2-hydroxybenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFOBCICVBCDPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C#N)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butyl)-2-hydroxyisophthalonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2857089.png)

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2857097.png)

![N-(2-chlorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2857098.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B2857101.png)

![N-(4-acetylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2857103.png)

amine](/img/structure/B2857105.png)

![3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride](/img/structure/B2857107.png)

![5-(4-butoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2857108.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2857109.png)